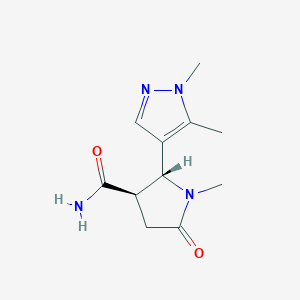
1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol
Descripción general
Descripción
1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol, also known as HMN-176, is a synthetic compound that has gained attention for its potential use in cancer treatment. The compound belongs to the class of naphthalene derivatives and has shown promising results in preclinical studies. In
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol in lab experiments is its high potency and specificity for tubulin. This allows for the study of the effects of tubulin inhibition on cell division and apoptosis. However, one limitation is the potential toxicity of the compound, which may require careful handling and dosing.
Direcciones Futuras
There are several future directions for the study of 1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol. One area of interest is the development of analogs with improved potency and selectivity. Another direction is the investigation of the compound's potential use in combination with other anticancer agents. Additionally, the study of this compound in animal models and clinical trials is needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a synthetic compound with promising potential in cancer treatment. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also shown other biochemical and physiological effects, including anti-angiogenic and anti-inflammatory properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of analogs and clinical trials.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-17-11-13-7-3-5-9-15(13)19(21(17)23)20-16-10-6-4-8-14(16)12-18(26-2)22(20)24/h3-12,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPNHYCCYOTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311716 | |
| Record name | 3,3'-Dimethoxy[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18515-12-3 | |
| Record name | 3,3′-Dimethoxy[1,1′-binaphthalene]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dimethoxy(1,1'-binaphthalene)-2,2'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Dimethoxy[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B1653376.png)
![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)
![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)
![tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate](/img/structure/B1653380.png)

![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)

![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)



